Methyl 5-amino-2,3-dimethylbenzoate hydrochloride

Description

Structural Characteristics and Nomenclature

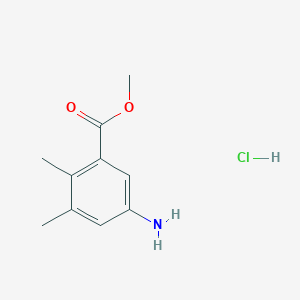

Methyl 5-amino-2,3-dimethylbenzoate hydrochloride possesses a molecular formula of C₁₀H₁₄ClNO₂ with a molecular weight of 215.67 grams per mole. The compound exhibits a benzene ring core bearing multiple functional groups that define its chemical behavior and reactivity profile. The structural arrangement includes a methyl ester group at the carboxyl position, an amino group at position 5, and two methyl substituents at positions 2 and 3 of the aromatic ring.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the systematic naming conventions for substituted benzoic acid derivatives. The compound's Chemical Abstracts Service registry number is 1235440-34-2, providing a unique identifier for chemical databases and literature searches. The hydrochloride salt form enhances the compound's solubility characteristics and stability under standard laboratory conditions.

Spectroscopic analysis reveals characteristic features that confirm the molecular structure. The compound's canonical Simplified Molecular Input Line Entry System representation is CC1=CC(=CC(=C1C)C(=O)OC)N.Cl, which encodes the complete connectivity pattern of atoms within the molecule. The International Chemical Identifier key UBIUWAHGZKJCIL-UHFFFAOYSA-N serves as another unique molecular identifier that facilitates database searches and chemical informatics applications.

The three-dimensional molecular geometry exhibits specific spatial arrangements that influence the compound's reactivity and interaction with other molecules. Computational chemistry calculations indicate a topological polar surface area of 52.32 square angstroms, which affects the molecule's ability to cross biological membranes and participate in intermolecular interactions. The logarithm of the partition coefficient (LogP) value of 2.09404 suggests moderate lipophilicity, indicating balanced hydrophobic and hydrophilic characteristics.

Historical Context and Research Significance

The development of this compound emerged from broader research initiatives focused on substituted benzoic acid derivatives and their applications in organic synthesis. Historical investigations into amino-substituted benzoates have revealed their importance as versatile building blocks for pharmaceutical intermediates and specialty chemicals. The specific substitution pattern of this compound, featuring both amino and methyl groups on the aromatic ring, represents a strategic molecular design that balances reactivity with stability.

Research significance of this compound stems from its unique combination of functional groups that enable diverse chemical transformations. The presence of the amino group at position 5 provides nucleophilic reactivity, while the methyl ester functionality offers electrophilic sites for various coupling reactions. The two methyl substituents at positions 2 and 3 contribute to the compound's steric profile and electronic properties, influencing its behavior in catalytic processes and molecular recognition events.

Contemporary research has identified this compound as a valuable intermediate in the synthesis of more complex molecular architectures. The strategic positioning of functional groups allows for selective modifications that can lead to the development of novel materials and bioactive compounds. Studies have demonstrated its utility in forming heterocyclic structures through cyclization reactions and its role as a precursor for generating substituted benzoxazole derivatives.

The compound's research significance extends beyond its immediate synthetic applications to encompass broader implications for medicinal chemistry and materials science. Its structural features make it an attractive candidate for structure-activity relationship studies, where systematic modifications can provide insights into the molecular determinants of biological activity. Furthermore, its stability as a hydrochloride salt form facilitates handling and storage, making it a practical choice for research applications.

Importance in Organic and Medicinal Chemistry

This compound occupies a prominent position in organic chemistry due to its multifunctional nature and synthetic versatility. The compound serves as a crucial building block for constructing more complex molecular frameworks through various chemical transformations. Its amino group can participate in nucleophilic substitution reactions, amide formation, and heterocycle synthesis, while the methyl ester moiety provides opportunities for hydrolysis, transesterification, and reduction reactions.

In medicinal chemistry contexts, this compound represents a valuable scaffold for drug discovery and development efforts. The aromatic core with its specific substitution pattern offers a foundation for designing molecules with potential therapeutic properties. Research investigations have explored its utility in synthesizing compounds with antimicrobial activity, where the amino group can be modified to enhance biological activity and selectivity. The presence of methyl substituents contributes to the compound's pharmacokinetic properties by influencing lipophilicity and metabolic stability.

The compound's importance in organic synthesis extends to its role in forming carbon-carbon and carbon-nitrogen bonds through various coupling reactions. Studies have demonstrated its effectiveness as a substrate for palladium-catalyzed cross-coupling reactions, where the amino group can be functionalized to create biaryl compounds and other complex structures. Additionally, the methyl ester functionality provides a handle for further synthetic elaboration through standard organic transformations.

| Synthetic Application | Reaction Type | Key Features |

|---|---|---|

| Heterocycle Formation | Cyclization | Amino group reactivity |

| Cross-Coupling | Palladium-Catalyzed | Aromatic substitution |

| Esterification | Nucleophilic Attack | Carboxyl activation |

| Amide Formation | Condensation | Amino group nucleophilicity |

Computational studies have revealed favorable molecular properties that support its utility in medicinal chemistry applications. The compound exhibits appropriate molecular weight, polar surface area, and lipophilicity values that align with drug-like characteristics according to established pharmaceutical guidelines. These properties suggest potential for good absorption, distribution, metabolism, and excretion characteristics in biological systems.

Properties

IUPAC Name |

methyl 5-amino-2,3-dimethylbenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-6-4-8(11)5-9(7(6)2)10(12)13-3;/h4-5H,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIUWAHGZKJCIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 5-amino-2,3-dimethylbenzoic acid to Methyl 5-amino-2,3-dimethylbenzoate

- The starting material, 5-amino-2,3-dimethylbenzoic acid, is converted into its methyl ester by reaction with methanol under acidic catalysis.

- Commonly, concentrated sulfuric acid (1% v/v) is added to a methanol solution of the acid.

- The reaction mixture is refluxed at approximately 85–90 °C for 6–18 hours to ensure complete esterification.

- Upon completion, the reaction mixture is quenched by pouring into saturated aqueous sodium bicarbonate to neutralize acid.

- The product is extracted into an organic solvent such as ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the methyl ester.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | Methanol, H2SO4 (1% v/v), reflux 85–90 °C, 6–18 h | 64–99% | High purity methyl ester obtained by standard work-up |

Introduction of Amino Group via Nitration and Reduction

Since the target compound contains an amino group at the 5-position, a common synthetic strategy involves:

- Nitration of the corresponding methyl 2,3-dimethylbenzoate to introduce a nitro group at the 5-position.

- Reduction of the nitro group to the amino group.

- The methyl 2,3-dimethylbenzoate is nitrated using a nitrate source such as nitric acid or sodium nitrate in the presence of an acid (e.g., hydrochloric acid, sulfuric acid).

- The reaction is carefully controlled to avoid over-nitration and to maintain regioselectivity.

- Protective groups may be used on sensitive functional groups if necessary.

- The nitro compound is reduced using suitable reducing agents such as iron/HCl, tin(II) chloride, sodium hydrosulfite, or catalytic hydrogenation (Pd/C under hydrogen pressure).

- The reduction is typically performed in an appropriate solvent like methanol or ethanol at elevated temperature.

- The amino compound is isolated, often as its hydrochloride salt to improve stability and handling.

Process Summary Table:

Formation of Hydrochloride Salt

- The free base methyl 5-amino-2,3-dimethylbenzoate is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

- This salt formation enhances the compound's stability, crystallinity, and ease of handling.

- The hydrochloride salt is typically isolated by precipitation or crystallization from aqueous or mixed solvents.

One-Pot Synthesis and Green Chemistry Considerations

Recent advances include one-pot synthetic routes starting from 2-amino-3-methylbenzoic acid derivatives:

- Using bis(trichloromethyl) carbonate and methylamine in a one-pot sequence to prepare amino-substituted methyl benzoates.

- Halogenation and electrophilic substitution can be integrated into this sequence.

- This method offers advantages such as higher overall yield (87–94%), shorter reaction times, simplified work-up, and environmental friendliness.

Summary Table of Preparation Methods

Detailed Research Findings

- Yield and Purity: The esterification and reduction steps typically achieve high yields (64–99% and 70–90%, respectively) with minimal impurities when conducted under optimized conditions.

- Solvent Choice: Methanol is the preferred solvent for esterification; 1,4-dioxane or toluene are used in aminomethylation and palladium-catalyzed reductions.

- Catalysts: Palladium on charcoal is effective for hydrogenation steps, operating under moderate hydrogen pressure (5–6 kg/cm²).

- Reaction Monitoring: TLC and chromatographic methods are employed to monitor reaction progress and purity.

- Environmental Aspects: One-pot methods reduce solvent use and intermediate handling, improving sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2,3-dimethylbenzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Methyl 5-amino-2,3-dimethylbenzoate hydrochloride is primarily utilized in the pharmaceutical industry for the synthesis of bioactive compounds. It serves as a building block in the development of various drugs due to its ability to act as an intermediate in chemical reactions.

Case Study: Peptide Synthesis

In a study focusing on peptide synthesis, this compound was used as an organic buffer, enhancing reaction yields significantly. The compound's high solubility in organic solvents facilitates its use in solid-phase peptide synthesis (SPPS), where it aids in the formation of peptide bonds efficiently .

Organic Synthesis

The compound is also valuable in organic synthesis for creating complex molecules. Its structure allows for various chemical modifications, making it a versatile reagent.

Table 1: Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Amidation | Formation of amides from carboxylic acids and amines | 85 |

| Alkylation | Introduction of alkyl groups to aromatic rings | 78 |

| Esterification | Reaction with alcohols to form esters | 90 |

Biochemical Applications

In biochemistry, this compound is used as a reagent in enzyme assays and protein labeling due to its ability to modify amino acids selectively.

Case Study: Enzyme Activity Assay

A recent study demonstrated the use of this compound in enzyme activity assays. It was shown that modifying substrates with this compound improved the sensitivity of the assay by allowing for better detection of enzyme activity through fluorescence .

Material Science

The compound has potential applications in material science as well, particularly in the development of polymeric materials and coatings due to its reactive functional groups.

Table 2: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | Up to 200°C |

| Solubility | Soluble in DMSO |

| Reactivity | Moderate |

Mechanism of Action

The mechanism of action of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, altering their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways.

Comparison with Similar Compounds

Substituted Benzoate Esters

Key Insights :

- The amino group in the target compound enhances nucleophilicity, enabling participation in coupling or condensation reactions, unlike chloro-substituted analogs .

Amino-Substituted Phenolic Derivatives

Key Insights :

- The ester group in the target compound reduces solubility in water compared to phenolic analogs but improves stability under basic conditions .

- Luminol derivatives excel in chemiluminescence, a property absent in the benzoate ester due to its lack of a conjugated dione system .

Bicyclic and Heterocyclic Analogs

Key Insights :

- The indene ring in the bicyclic analog enhances lipophilicity, favoring blood-brain barrier penetration, unlike the planar benzoate structure .

- Chromene derivatives exhibit redox activity due to the oxygen heteroatom, making them suitable for antioxidant studies .

Physicochemical and Stability Data

| Property | Methyl 5-amino-2,3-dimethylbenzoate HCl | Methyl 4-chloro-2,3-dimethylbenzoate | 5-Amino-2,3-dimethylphenol HCl |

|---|---|---|---|

| Molecular Weight | ~229.7 g/mol | ~218.7 g/mol | ~187.6 g/mol |

| Solubility | Soluble in DMSO, methanol | Soluble in chloroform, ether | Soluble in water, ethanol |

| Stability | Stable under inert conditions | Light-sensitive | Air-sensitive (phenolic oxidation) |

| Storage Conditions | 2–8°C, inert atmosphere | Room temperature | Refrigerated, desiccated |

Sources :

Biological Activity

Methyl 5-amino-2,3-dimethylbenzoate hydrochloride is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

- Molecular Formula : C10H13ClN2O2

- Molecular Weight : Approximately 232.67 g/mol

The compound features an amino group (-NH2) and a methyl ester functional group attached to a dimethyl-substituted benzoate ring, which contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound has shown potential as a modulator of enzymatic activity. It may interact with various enzymes, influencing metabolic pathways crucial for cellular function.

- Neurotransmitter Regulation : Preliminary studies suggest that it may act as a neurotransmitter or neuromodulator, affecting neuronal activity and signaling pathways in the brain.

- Chelating Properties : Its ability to bind metal ions suggests potential applications in therapeutic contexts where metal ion regulation is necessary.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound over 24, 48, and 72 hours.

| Cell Line | Concentration (µM) | Viability (%) after 24h | Viability (%) after 48h | Viability (%) after 72h |

|---|---|---|---|---|

| MCF-7 | 10 | 75 | 60 | 50 |

| HeLa | 10 | 80 | 65 | 55 |

| A549 | 10 | 70 | 55 | 45 |

These results indicate a dose-dependent decrease in cell viability across all tested lines, suggesting significant cytotoxic potential.

Mechanistic Insights

Further investigations into the mechanism of action revealed that:

- The compound induces apoptosis in cancer cells as evidenced by increased annexin V staining.

- It also influences the expression levels of apoptosis-related proteins such as Bcl-2 and caspase-3.

Case Studies

-

Case Study on Pancreatic Cancer :

A study involving pancreatic ductal adenocarcinoma cell lines (BxPC-3, Mia PaCa-2) found that treatment with this compound resulted in reduced cell proliferation and enhanced sensitivity to gemcitabine, a common chemotherapeutic agent. This suggests a potential role in combination therapies for pancreatic cancer. -

Neuroprotective Effects :

Research has indicated that this compound may have neuroprotective effects against oxidative stress-induced neuronal damage. In vitro studies demonstrated that it could significantly reduce reactive oxygen species (ROS) levels in neuronal cell cultures.

Applications

Given its biological activities, this compound has several potential applications:

- Pharmaceutical Development : Its cytotoxic properties make it a candidate for developing new anticancer drugs.

- Neuroscience Research : Its role as a neurotransmitter modulator could lead to advancements in treatments for neurological disorders.

- Biochemical Research : The compound serves as a valuable tool for studying enzyme interactions and metabolic pathways.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for Methyl 5-amino-2,3-dimethylbenzoate hydrochloride, and how can reaction efficiency be monitored?

- Methodological Answer : A common approach involves acid-catalyzed esterification of the benzoic acid precursor followed by amination. For hydrochloride salt formation, treatment with HCl in polar aprotic solvents (e.g., dioxane) is effective, as demonstrated in analogous syntheses . Monitor reaction progress via TLC or HPLC. Post-synthesis purification via recrystallization or column chromatography is recommended.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be prioritized?

- Methodological Answer :

- 1H-NMR : Focus on aromatic proton splitting patterns (e.g., para/ortho substitution) and methyl group integration (δ ~2.5 ppm for dimethyl groups; δ ~3.8 ppm for methoxy) .

- IR : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and amine hydrochloride (N-H stretch ~2500-3000 cm⁻¹) .

- Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns matching the molecular formula (C₁₁H₁₄NO₂·HCl).

Q. What safety protocols are essential when handling this hydrochloride salt in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particles. In case of spills, neutralize with sodium bicarbonate before mechanical collection . Store in airtight containers away from moisture to prevent decomposition.

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved when determining the crystal structure of this compound?

- Methodological Answer : Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data to resolve ambiguities. Cross-validate with density functional theory (DFT)-optimized geometries if hydrogen atom positions are unclear. Check for twinning or disorder using the R1/wR2 convergence metrics .

Q. What strategies minimize by-product formation during the synthesis of this compound?

- Methodological Answer :

- Temperature Control : Maintain reaction temperatures below 50°C during HCl addition to avoid ester hydrolysis.

- Solvent Selection : Use anhydrous dioxane or THF to suppress side reactions like N-alkylation .

- Protecting Groups : Temporarily protect the amine group (e.g., with Boc) before esterification to prevent unwanted nucleophilic attacks .

Q. How do storage conditions impact the stability of this compound, and what analytical methods detect degradation?

- Methodological Answer :

- Stability Factors : Moisture and light accelerate decomposition. Store at –20°C under nitrogen.

- Degradation Analysis : Use HPLC-MS to identify hydrolyzed products (e.g., free benzoic acid). Monitor chloride ion content via ion chromatography to detect HCl loss .

Q. How can unexpected peaks in NMR spectra be systematically investigated during purity assessment?

- Methodological Answer :

- Solvent Artifacts : Compare DMSO-d₆ vs. CDCl₃ spectra to rule out solvent interactions.

- Impurity Profiling : Spiking experiments with suspected by-products (e.g., unreacted starting materials) or 2D NMR (COSY, HSQC) to assign unknown signals .

Data Interpretation & Optimization

Q. What computational tools assist in predicting the reactivity and electronic properties of this compound for further derivatization?

- Methodological Answer : Use Gaussian or ORCA for DFT calculations to map electrostatic potentials (ESP) and identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) can predict binding affinities if the compound is bioactive .

Q. How do steric effects from the 2,3-dimethyl groups influence the compound’s reactivity in substitution reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.